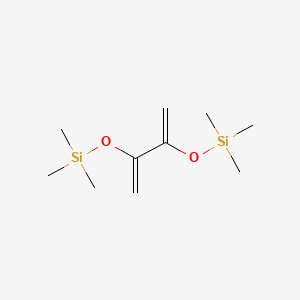

2,3-Bis(trimethylsiloxy)-1,3-butadiene

Description

Role as an Electron-Rich Nucleophilic Diene Equivalent

The primary role of 2,3-Bis(trimethylsiloxy)-1,3-butadiene in organic synthesis is that of a highly electron-rich and nucleophilic diene equivalent. The two oxygen atoms of the trimethylsiloxy groups donate electron density into the conjugated π-system of the diene through resonance. This electron donation significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, making it an excellent nucleophile.

In the context of the Diels-Alder reaction, a cornerstone of six-membered ring synthesis, the reactivity is largely governed by the interaction between the HOMO of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. wikipedia.orgubc.ca By increasing the energy of the diene's HOMO, this compound exhibits enhanced reactivity towards electron-deficient dienophiles in so-called "normal-demand" Diels-Alder reactions. stereoelectronics.orglibretexts.org This heightened reactivity allows for cycloadditions to occur under milder conditions and with a broader range of dienophiles than what is achievable with simple, unactivated dienes like 1,3-butadiene (B125203).

The nucleophilic character of this compound also extends to other important transformations, such as the vinylogous Mukaiyama aldol (B89426) reaction. In this reaction, the silyloxy diene acts as a vinylogous enolate equivalent, reacting with carbonyl compounds in the presence of a Lewis acid to form γ,δ-unsaturated carbonyl compounds. psu.edu

Historical Development and Evolution within Silyloxy Diene Chemistry

The development of this compound is intrinsically linked to the broader evolution of silyloxy diene chemistry. The pioneering work in this area was largely driven by the need for more reactive and selective dienes for the Diels-Alder reaction. A significant milestone was the development of Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene) in the 1970s. wikipedia.org This compound demonstrated the profound effect of alkoxy and silyloxy substituents on the reactivity and regioselectivity of cycloaddition reactions. orgsyn.org

Building upon these principles, chemists explored the synthesis and reactivity of other substituted silyloxy dienes. The synthesis of 1,3-bis(trimethysiloxy)-1,3-butadiene was reported, further expanding the toolkit of electron-rich dienes available to synthetic chemists. orgsyn.org The development of methods for the synthesis of highly substituted 2-silyloxy-1,3-dienes has been a continuous area of research, with techniques like silver-catalyzed silylene transfer to divinyl ketones providing access to a range of stereochemically defined silyloxy dienes. nih.govnih.govacs.org

The synthesis of this compound itself can be achieved through various methods, often involving the reductive silylation of diketones or related precursors. These developments have made this and other silyloxy dienes readily accessible reagents for complex molecule synthesis.

Fundamental Principles Governing its Reactivity in Cycloaddition Chemistry

The reactivity of this compound in cycloaddition reactions, particularly the Diels-Alder reaction, is governed by several fundamental principles:

Frontier Molecular Orbital (FMO) Theory: As mentioned, the interaction between the diene's HOMO and the dienophile's LUMO is the dominant factor in normal-demand Diels-Alder reactions. wikipedia.org The electron-donating trimethylsiloxy groups raise the HOMO energy of this compound, leading to a smaller energy gap between the interacting orbitals and a faster reaction rate. ubc.cathieme-connect.de

Stereoselectivity: Diels-Alder reactions are renowned for their high degree of stereospecificity. The reaction proceeds via a concerted, suprafacial-suprafacial cycloaddition, meaning that the stereochemistry of the dienophile is retained in the product. libretexts.orgnih.gov Furthermore, the reaction can exhibit endo/exo selectivity. The endo product, where the substituents on the dienophile are oriented towards the newly forming double bond in the cyclohexene (B86901) ring, is often favored due to secondary orbital interactions. stereoelectronics.org

Regioselectivity: When an unsymmetrical dienophile reacts with this compound, the issue of regioselectivity arises. The regiochemical outcome can often be predicted by considering the orbital coefficients of the interacting HOMO and LUMO. stereoelectronics.org The atoms with the largest orbital coefficients on the diene's HOMO and the dienophile's LUMO will preferentially form the new sigma bonds.

The following interactive data tables provide representative examples of the types of cycloaddition reactions that this compound and related silyloxy dienes undergo, illustrating the principles discussed above.

Table 1: Representative Diels-Alder Reactions of Silyloxy Dienes

| Diene | Dienophile | Product (after hydrolysis) | Key Features |

|---|---|---|---|

| This compound | Maleic anhydride (B1165640) | cis-4,5-Dihydroxycyclohex-1-ene-1,2-dicarboxylic anhydride | High reactivity, endo selectivity |

| This compound | Methyl acrylate | Methyl 4-hydroxycyclohex-1-ene-1-carboxylate | Regioselective addition |

| Danishefsky's diene | Dimethyl acetylenedicarboxylate (B1228247) | Dimethyl 4-methoxy-2-oxocyclohexa-3,5-diene-1,2-dicarboxylate | Reaction with an alkyne dienophile |

Table 2: Influence of Dienophile on Reactivity

| Dienophile | Relative Reactivity with this compound | Governing Factor |

|---|---|---|

| Tetracyanoethylene | Very High | Strongly electron-withdrawing groups lower LUMO energy significantly |

| Maleic Anhydride | High | Electron-withdrawing anhydride group lowers LUMO energy |

| Methyl Acrylate | Moderate | Electron-withdrawing ester group lowers LUMO energy |

| Ethylene | Low | No electron-withdrawing groups, higher LUMO energy |

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(3-trimethylsilyloxybuta-1,3-dien-2-yloxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2Si2/c1-9(11-13(3,4)5)10(2)12-14(6,7)8/h1-2H2,3-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIXTGGJVNHLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=C)C(=C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404155 | |

| Record name | 2,3-Bis(trimethylsiloxy)-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31411-71-9 | |

| Record name | 2,3-Bis(trimethylsiloxy)-1,3-butadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis(trimethylsiloxy)-1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Bis Trimethylsiloxy 1,3 Butadiene and Analogous Silyloxydienes

Strategies for Butadiene Scaffold Construction

The formation of the diene structure is the critical step, with primary methods involving the transformation of suitable acyclic precursors.

Deprotonation and Silylation Approaches from Precursors

One common strategy involves the deprotonation of a suitable precursor followed by trapping the resulting enolate with a silylating agent. For instance, α,β-unsaturated esters and amides can undergo reductive α-silylation. nih.gov This process, catalyzed by borane (B79455) compounds like B(C6F5)3, involves a 1,4-hydrosilylation followed by a silyl (B83357) group migration to yield α-silyl carbonyl compounds, effectively creating a silylated carbon framework that can be a step towards forming silyloxydienes. nih.gov

Another approach utilizes the reductive coupling of carbonyl compounds. The use of trimethylsilyl (B98337) iodide can facilitate the reductive condensation of carbonyls with alkoxysilanes to form ethers under mild, acid-free conditions, showcasing a method to build the core structure. researchgate.net

Silylene Transfer to Divinyl Ketones for Silyloxy Diene Synthesis

A more specialized method for synthesizing 2-silyloxy-1,3-dienes involves the transfer of a silylene moiety to divinyl ketones. nih.gov This reaction, often catalyzed by silver compounds like silver trifluoroacetate (B77799) (AgO2CCF3), is regioselective. nih.gov The silylene transfer typically occurs at the double bond bearing a β-substituent over one with an α-substituent. nih.gov The geometry of the double bond in the divinyl ketone substrate significantly influences the regioselectivity of the silylene transfer. nih.gov For example, silylene transfer to a ketone with a Z-configured double bond is highly disfavored compared to its E-isomer. nih.gov The resulting silyloxy dienes are valuable participants in stereoselective Diels-Alder cycloadditions. nih.gov

Preparation from 1,3-Diketones via Trimethylsilyl Enol Ether Intermediates

A highly effective and widely used method for preparing 1,3-bis(silyloxy)buta-1,3-dienes starts from 1,3-diketones. mdpi.comscispace.com The diketone is converted into its bis(trimethylsilyl) enol ether. Specifically, 2,3-butanedione (B143835) serves as the direct precursor for 2,3-bis(trimethylsiloxy)-1,3-butadiene. The silylation of these diketones can be accomplished using various reagents, with trimethylcyanosilane (Me3SiCN) being a particularly convenient and efficient option. mdpi.comscispace.comresearchgate.net This method often proceeds rapidly at room temperature and can be performed in a variety of solvents to generate the desired bis(silyl enol ether) in high yield. mdpi.comresearchgate.net These silyl enol ethers of 1,3-diketones are recognized as valuable precursors for Diels-Alder dienes. mdpi.comscispace.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and outcome of silyloxy diene synthesis are highly dependent on the specific reaction conditions and the choice of reagents and catalysts.

Influence of Bases and Silylation Agents (e.g., LiHMDS/TMSCl, Trimethylcyanosilane)

The selection of the base and silylating agent is crucial for controlling the regioselectivity and yield of silyl enol ether formation. Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), when used with trimethylsilyl chloride (TMSCl) at low temperatures (e.g., -78°C), tend to favor the formation of the kinetic silyl enol ether from unsymmetrical ketones. wikipedia.orgrsc.org In contrast, weaker bases such as triethylamine (B128534) often lead to the more thermodynamically stable silyl enol ether. wikipedia.org

Trimethylcyanosilane (Me3SiCN) has emerged as a highly effective reagent for the silylation of 1,3-diketones, providing high yields of the corresponding trimethylsilyl enol ethers. mdpi.comscispace.com The reaction is often complete in minutes at room temperature. mdpi.com The stoichiometry of Me3SiCN and the presence of a catalyst can influence the product distribution, as side reactions can occur at elevated temperatures or with excess reagent. mdpi.comscispace.com Other silylating systems like trimethylchlorosilane with a strong base have also been used, though sometimes with only fair yields. scispace.com

| Silylating System | Typical Base/Catalyst | General Reaction Conditions | Observed Yield | Reference |

|---|---|---|---|---|

| Trimethylcyanosilane (Me3SiCN) | None required | Room temperature, 5-10 min | High to quantitative | mdpi.com, researchgate.net |

| Trimethylsilyl chloride (TMSCl) | Strong bases (e.g., LiHMDS, LDA) | Low temperatures (e.g., -78°C) | Fair to high | scispace.com, wikipedia.org |

| Trimethylsilyl chloride (TMSCl) | Triethylamine (Et3N) | Room temperature or heating | Variable, favors thermodynamic product | wikipedia.org |

| Hexamethyldisilazane (HMDS) | Imidazole | - | - | scispace.com |

Temperature and Solvent Effects in Silyloxy Diene Formation

Temperature is a critical parameter in the synthesis of silyloxy dienes. For methods involving strong, kinetically controlled deprotonation, such as with LDA, low temperatures around -78°C are essential to prevent equilibration to the thermodynamic enolate. wikipedia.org In contrast, reactions with trimethylcyanosilane proceed efficiently at ambient temperature. mdpi.comresearchgate.net However, with Me3SiCN, elevated temperatures (e.g., 90°C) can lead to the formation of undesired adducts. mdpi.comscispace.com

The choice of solvent can also significantly impact the reaction. The silylation of 1,3-diketones with trimethylcyanosilane has been successfully carried out in a wide range of solvents, including cyclohexane (B81311), hexane, benzene (B151609), methylene (B1212753) chloride, chloroform, and acetonitrile (B52724), demonstrating the versatility of this method. mdpi.comscispace.comresearchgate.net For reactions involving lithium enolates, ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used. nih.gov The polarity and coordinating ability of the solvent can influence the aggregation state and reactivity of organometallic bases and intermediates, thereby affecting the course of the reaction. researchgate.net In the context of Diels-Alder reactions where silyloxy dienes are used, the solvent's polarity and hydrogen-bonding capability can affect reaction rates and stereoselectivity. psu.edutdl.org

| Precursor | Temperature | Observed Product | Reference |

|---|---|---|---|

| Pentan-1,3-dione | Room Temperature | Trimethylsilyl enol ether | mdpi.com, scispace.com |

| Pentan-1,3-dione | 90°C | Adduct (side product) | mdpi.com, scispace.com |

Green Chemistry Approaches in Organosilicon Diene Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organosilicon compounds, including silyloxydienes, to mitigate environmental impact and enhance sustainability. iwu.edu This involves developing new synthetic routes that reduce the use of hazardous materials, minimize waste generation, and improve energy efficiency. iwu.edu Key areas of focus include the design of chlorine-free pathways for silicon precursors and the optimization of reaction conditions to maximize atom economy. iwu.edumdpi.com The development of environmentally sound methods is crucial, particularly for large-scale industrial production, to move away from traditional processes that may use chlorinated solvents or produce significant waste streams. mdpi.com Catalysis plays a central role in these advancements, with research exploring the use of less toxic and more efficient catalysts, such as bismuth triflate, to facilitate cleaner chemical transformations. iwu.edu

Development of Sustainable Synthesis Protocols for Silicon Precursors

A significant challenge in green organosilicon chemistry is the development of sustainable methods for producing silicon precursors, which have historically relied on processes involving chlorine. mdpi.com The Müller-Rochow direct process, the foundation of the silicone industry, traditionally uses methyl chloride to produce methylchlorosilanes. mdpi.comresearchgate.net While efficient, this and other chlorine-based syntheses pose environmental risks. mdpi.com

A promising green alternative is the direct, chlorine-free synthesis of alkoxysilanes from elemental silicon and alcohols. mdpi.com This method avoids the use of hazardous chlorides and can produce high-purity silicon compounds suitable for various applications, including as precursors for silyloxydienes. mdpi.com For instance, the reaction of silicon with methanol (B129727) or ethanol (B145695) in the presence of a copper catalyst can yield tetraalkoxysilanes. mdpi.comresearchgate.net These reactions are not only cleaner but also offer the potential for a circular economy approach. For example, the dehydrogenative coupling of hydrosilanes with alcohols can produce valuable silyl ethers and green hydrogen as a co-product, representing a highly atom-economical process. nih.gov

| Protocol | Typical Reactants | Key Products | Environmental Considerations | Reference |

|---|---|---|---|---|

| Traditional Müller-Rochow Process | Silicon, Methyl Chloride (CH₃Cl) | Methylchlorosilanes (e.g., (CH₃)₂SiCl₂) | Uses hazardous chlorinated compounds; produces chlorinated byproducts. | mdpi.comresearchgate.net |

| Green Direct Synthesis | Silicon, Alcohols (e.g., Methanol, Ethanol) | Alkoxysilanes (e.g., Si(OCH₃)₄) | Chlorine-free process; reduces hazardous waste. | mdpi.com |

| Dehydrogenative Coupling | Hydrosilanes, Alcohols | Silyl Ethers, Hydrogen (H₂) | Produces valuable H₂ as the only byproduct; high atom economy. | nih.gov |

| Hydride Synthesis for CaSi₂ | Calcium Hydride (CaH₂), Silicon | Calcium Silicide (CaSi₂) | Lower reaction temperature; avoids melting elemental calcium and silicon. | nsf.gov |

Atom Economy and Waste Reduction in Silylation Reactions

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. libretexts.orgscranton.edu Reactions with high atom economy are inherently less wasteful. youtube.com Addition reactions, such as the Diels-Alder reaction where silyloxydienes are frequently employed, are prime examples of atom-economical processes as all reactant atoms are typically incorporated into the final product. scranton.edunih.gov

In the context of synthesizing silyloxydienes and related compounds, catalytic methods are instrumental in improving atom economy and reducing waste. Transition metal-catalyzed reactions, in particular, offer efficient pathways for C-Si bond formation. nih.gov For example, nickel-catalyzed three-component coupling reactions of dienes, chlorosilanes, and aryl bromides can construct silylated products with high efficiency. nih.gov Similarly, palladium-catalyzed hydroalkylation of 1,3-dienes is an atom-economical approach for creating substituted allylic compounds. nih.gov

The goal is to move away from stoichiometric reactions that generate significant inorganic salt waste. For instance, traditional silyl enol ether synthesis often uses a stoichiometric amount of a base (like triethylamine) and a silyl halide (like chlorotrimethylsilane), producing a full equivalent of triethylammonium (B8662869) halide salt as waste. orgsyn.org Catalytic approaches minimize this waste by regenerating the active species. The direct reaction of hydrogen and chlorine to form HCl, for example, has 100% atom economy, contrasting sharply with methods that produce salt byproducts, such as reacting NaCl with H₂SO₄, which has an atom economy of only 34%. libretexts.org Applying this principle to silylation aims to develop direct addition or catalytic cycles that avoid the formation of non-desired byproducts.

| Reaction Type | General Equation | Atom Economy Principle | Relevance to Silyloxydiene Synthesis | Reference |

|---|---|---|---|---|

| Addition Reaction (e.g., Diels-Alder) | A + B → C | Potentially 100% atom economy as all atoms from reactants A and B are in product C. | Silyloxydienes are highly reactive dienes in Diels-Alder cycloadditions, a fundamentally atom-economical transformation. | scranton.edu |

| Substitution Reaction | A-B + C → A-C + B | Atom economy is less than 100% due to the formation of byproduct B. | Traditional silylation methods often involve substitution, generating salt byproducts. Green methods aim to avoid this. | scranton.edu |

| Catalytic Addition | A + B --(catalyst)--> C | High atom economy. The catalyst is not consumed and does not contribute to waste (in theory). | Catalytic hydrosilylation or other C-Si bond formations are key green strategies. | nih.gov |

| Elimination Reaction | A → B + C | Atom economy is inherently low as atoms are lost from the starting material to form byproduct C. | Generally less desirable from an atom economy perspective compared to addition reactions. | scranton.edu |

Reactivity Profiles and Transformational Chemistry of 2,3 Bis Trimethylsiloxy 1,3 Butadiene

Diels-Alder Cycloaddition Reactions of 2,3-Bis(trimethylsiloxy)-1,3-butadiene

This compound is a highly reactive, electron-rich diene that readily participates in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The presence of two electron-donating trimethylsiloxy groups significantly enhances the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, facilitating rapid reactions with electron-deficient dienophiles. This reactivity makes it a valuable reagent in organic synthesis for the construction of six-membered rings with specific functionalities that can be further elaborated.

Scope and Versatility with Electron-Deficient Dienophiles

The electron-donating nature of the two trimethylsiloxy substituents renders this compound highly nucleophilic, making it an excellent partner for a wide array of electron-deficient dienophiles. The reaction is a powerful tool for creating functionalized cyclohexene (B86901) derivatives. zbaqchem.com The general Diels-Alder reaction is a concerted process that forms a cyclic product via a cyclic transition state. atc.ioresearchgate.net

As a highly electron-rich diene, this compound is expected to react efficiently with prototypical electron-poor dienophiles such as maleic anhydride (B1165640) and other activated carbonyl compounds. uhcl.edu The reaction involves the [4+2] cycloaddition to form a cyclohexene ring. zbaqchem.comatc.io The resulting cycloadduct contains a silyl (B83357) enol ether functionality which can be readily hydrolyzed under mild acidic conditions to reveal a ketone.

In a closely related reaction, (E)-3-trimethylsilyloxybuta-1,3-dienyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside was shown to react with maleic anhydride, N-phenylmaleimide, and various benzoquinones, demonstrating the high reactivity of silyloxy-substituted dienes towards these types of cyclic dienophiles. rsc.org For this compound, the reaction with a symmetric dienophile like maleic anhydride would yield a single primary adduct, which upon hydrolysis would give a substituted cyclohexanone (B45756) dicarboxylic anhydride.

| Dienophile | Structure | Expected Product Type |

|---|---|---|

| Maleic Anhydride | Cyclic Anhydride | Bicyclic silyl enol ether anhydride |

| N-Phenylmaleimide | Cyclic Imide | Bicyclic silyl enol ether imide |

| p-Benzoquinone | Quinone | Bicyclic silyl enol ether dione |

| Acrolein | α,β-Unsaturated Aldehyde | Cyclohexene silyl enol ether aldehyde |

Trimethylsiloxy-substituted butadienes are known to react in a Diels-Alder process with activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD). The initial adducts from these reactions can be converted through elimination or oxidative aromatization into substituted aromatic compounds. For instance, various trimethylsiloxy-substituted butadienes react with DMAD to form dimethyl hydroxy-substituted phthalates in moderate to good yields after workup. This provides a powerful method for the synthesis of highly substituted aromatic rings from acyclic precursors.

When an unsymmetrical diene reacts with an unsymmetrical dienophile, the formation of more than one constitutional isomer (regioisomer) is possible. masterorganicchemistry.com The outcome of such reactions is governed by the electronic properties of the substituents on both the diene and the dienophile, a concept explained by Frontier Molecular Orbital (FMO) theory. wolfram.comchemtube3d.com The reaction proceeds through an orientation where the atoms with the largest coefficients in the diene's HOMO and the dienophile's LUMO (Lowest Unoccupied Molecular Orbital) align. chemtube3d.com

For dienes with electron-donating groups (EDG), the largest HOMO coefficient is typically on the C4 carbon (the terminus away from the substituent in a 1-substituted diene). masterorganicchemistry.comchemtube3d.com For this compound, the diene itself is symmetrical. Therefore, regioselectivity in the traditional sense is not a factor. However, the orientation of the unsymmetrical dienophile relative to the diene is crucial. The nucleophilic termini of the diene (C1 and C4) will preferentially attack the most electrophilic carbon of the dienophile. For example, in a reaction with a dienophile like acrolein, the C1 of the diene will bond to the β-carbon of the aldehyde, leading to the "ortho" product upon cyclization.

| Diene Type | Dienophile | Major Product | Minor Product |

|---|---|---|---|

| 1-Substituted (EDG) | Unsymmetrical (EWG) | "Ortho" (1,2-disubstituted) | "Meta" (1,3-disubstituted) |

| 2-Substituted (EDG) | Unsymmetrical (EWG) | "Para" (1,4-disubstituted) | "Meta" (1,3-disubstituted) |

| 2,3-Disubstituted (Symmetrical) | Unsymmetrical (EWG) | Single Regioisomer (Orientational preference) | N/A |

Stereochemical Control and Diastereoselectivity in Adduct Formation

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. zbaqchem.com The addition is a syn addition with respect to both the diene and the dienophile, where both new sigma bonds are formed on the same face of each component. wolfram.com When reacting with cyclic dienophiles, there is often a preference for the formation of the endo adduct over the exo adduct, especially under kinetic control. libretexts.org The endo orientation is favored due to secondary orbital interactions between the p-orbitals of the dienophile's activating group and the central carbons (C2 and C3) of the diene. libretexts.org

In reactions involving chiral, silylated dienes, high diastereoselectivity can be achieved. For example, the reaction of a chiral silyloxy diene with p-benzoquinone resulted in an 85:15 mixture of diastereomeric cycloadducts, indicating significant facial selectivity. rsc.org The stereochemistry of the major adduct was confirmed by its conversion to a crystalline derivative and subsequent X-ray analysis. rsc.org This demonstrates that silyloxy groups can influence the stereochemical course of the cycloaddition, leading to the preferential formation of one diastereomer. rsc.orgmdpi.com

Hetero-Diels-Alder Reactions

Beyond reacting with all-carbon dienophiles, this compound can also participate in hetero-Diels-Alder reactions. In these reactions, the dienophile contains one or more heteroatoms, such as oxygen or nitrogen, in the double bond (e.g., C=O, C=N). Silyloxy dienes, such as Danishefsky's diene, are well-known to undergo Lewis acid-catalyzed reactions with carbonyl compounds like benzaldehyde. chempedia.info These reactions can proceed through either a concerted or stepwise mechanism depending on the catalyst used, leading to the formation of dihydropyranone derivatives. chempedia.info The versatility of silyloxy dienes extends to cycloadditions with other heterodienophiles, providing access to a wide range of six-membered heterocyclic compounds.

Post-Cycloaddition Transformations of Silyl Enol Ether Adducts

The primary cycloadducts formed from the reaction of this compound are silyl enol ethers, which are versatile intermediates for further chemical transformations. chempedia.inforesearchgate.net

The silyl enol ether moiety in the cycloadducts can be readily converted into a carbonyl group. chempedia.info This transformation is fundamental in organic synthesis. One common method is hydrolysis, which cleaves the silicon-oxygen bond to reveal the ketone. chempedia.infowikipedia.org

Furthermore, silyl enol ethers can be directly oxidized to form α,β-unsaturated ketones. nih.govelsevierpure.com This can be achieved using various reagents:

Oxoammonium salts : A less-hindered class of oxoammonium salts can effectively oxidize silyl enol ethers to α,β-unsaturated ketones. nih.gov

Palladium catalysis : The palladium-catalyzed reaction of silyl enol ethers with allyl carbonates provides a high-yield route to α,β-unsaturated ketones. elsevierpure.com The choice of solvent is crucial, with nitriles like acetonitrile (B52724) being essential for the desired transformation. elsevierpure.com

These methods allow for the introduction of unsaturation adjacent to the newly formed carbonyl group, adding another layer of functionality to the molecule.

The hydrolysis of the silyl enol ether adducts is a key step in unmasking the carbonyl functionality. wikipedia.org This reaction typically proceeds by the attack of water on the silicon atom, leading to the formation of the ketone and a silanol (B1196071) byproduct, which often dimerizes to a disiloxane. wikipedia.org

The conditions for hydrolysis can be controlled to achieve specific outcomes. For instance, mild acidic conditions are often sufficient to cleave the trimethylsilyl (B98337) group. chempedia.info In some cases, the hydrolysis occurs during workup or purification, such as under flash chromatographic conditions. chempedia.info The stability of the silyl enol ether is influenced by the steric bulk of the alkyl groups on the silicon; less bulky groups like trimethylsilyl result in more labile ethers that are sensitive to acid and base. core.ac.uk

Beyond simple hydrolysis, the enolate character of the silyl enol ether can be exploited for various functional group interconversions. core.ac.uk The silyl enol ethers can serve as convenient precursors to lithium enolates upon reaction with organolithium reagents like methyllithium. wikipedia.org These enolates can then participate in a wide range of nucleophilic reactions, including alkylations and aldol (B89426) reactions, allowing for the construction of more complex molecular architectures. nsf.gov

Other Cyclization and Annulation Reactions

Lewis Acid-Mediated Cyclizations

This compound and its cyclic analogs are effective nucleophiles in Lewis acid-mediated cyclization and annulation reactions. researchgate.netnih.gov These dienes function as electroneutral equivalents of 1,3-dicarbonyl dianions, overcoming the reactivity and stability issues associated with the highly basic dianions themselves. researchgate.net

A notable example is the Lewis acid-catalyzed cyclization of cyclic 1,3-bis(trimethylsilyloxy)-1,3-butadienes with oxalyl chloride. nih.gov This reaction provides a regioselective route to medium-sized bicyclic butenolides. nih.gov The Lewis acid, such as titanium tetrachloride (TiCl₄), activates the electrophile (oxalyl chloride), facilitating the nucleophilic attack by the silyl enol ether. researchgate.netcore.ac.uk

Table 2: Lewis Acid-Mediated Reactions of Silyl Enol Ethers

| Silyl Enol Ether | Electrophile | Lewis Acid | Product Type |

|---|---|---|---|

| Cyclic 1,3-Bis(trimethylsiloxy)-1,3-butadiene | Oxalyl Chloride | Not specified in abstract | Bicyclic Butenolides |

| Silyloxydiene | 1-Acetyl-2-methylcyclopentene | Mixed Lewis Acid System | Substituted Cyclohexene |

Data synthesized from research findings. core.ac.uknih.govchemrxiv.org

These reactions demonstrate the utility of this compound as a versatile building block in constructing complex cyclic and polycyclic systems under the influence of Lewis acids. researchgate.netchemrxiv.org The choice of Lewis acid can be critical in controlling the outcome and stereoselectivity of the reaction. core.ac.uk

Reactions with Epoxides for Substituted Tetrahydrofurans

The Lewis acid-mediated cyclization of this compound with epoxides provides a direct route to functionalized 2-alkylidenetetrahydrofurans. nih.govresearchgate.net This transformation is significant as the tetrahydrofuran (B95107) motif is a core structure in numerous bioactive natural products. mdpi.com The reaction is believed to proceed through an initial nucleophilic attack of the silyl enol ether on the epoxide, which is activated by a Lewis acid. This is followed by a ring-closing step and subsequent elimination to yield the exocyclic double bond. nih.gov

Titanium tetrachloride (TiCl₄) is an effective Lewis acid for this transformation. For instance, the reaction of this compound with 1,2-epoxypropane in the presence of TiCl₄ stereoselectively produces the (E)-2-alkylidenetetrahydrofuran. nih.gov The reaction exhibits good regio- and E-diastereoselectivity across various substrates. nih.gov Furthermore, the method is compatible with epoxides bearing base-labile functional groups, demonstrating good chemoselectivity. nih.gov An important aspect of this reaction is its ability to tolerate halogen atoms, which is complementary to related reactions involving lithium dienolates where such groups might not be retained. nih.gov For example, the reaction with epibromohydrin (B142927) using TiCl₄ as the mediator affords the corresponding brominated tetrahydrofuran in a 48% yield. nih.gov

The scope of this reaction allows for the synthesis of a wide array of substituted 2-alkylidenetetrahydrofurans, including more complex structures like 2,3'-bifuranylidenes and 7-oxabicyclo[4.3.0]nonanes. nih.gov A mechanistic hypothesis has been proposed based on the stereoselectivities observed in reactions involving 1,2-disubstituted epoxides. nih.gov

Table 1: Synthesis of 2-Alkylidenetetrahydrofurans

| Epoxide | Lewis Acid | Product | Yield (%) | Ref |

| 1,2-Epoxypropane | TiCl₄ | (E)-2-propylidenetetrahydrofuran-4-one | - | nih.gov |

| Epibromohydrin | TiCl₄ | (E)-2-(bromomethylene)tetrahydrofuran-4-one | 48 | nih.gov |

Yield data not always available in the provided context.

Condensation with Oxalyl Chloride for Gamma-Alkylidenebutenolides

The reaction between 1,3-bis-silyl enol ethers, such as this compound, and oxalyl chloride offers a synthetic route to γ-alkylidenebutenolides. znaturforsch.com These structures are of interest due to their presence in a number of pharmacologically relevant natural products. znaturforsch.com This transformation proceeds as a [3+2] cyclization. znaturforsch.com

The reaction is typically catalyzed by a Lewis acid. For example, trimethylsilyl trifluoromethanesulfonate (B1224126) (Me₃SiOTf) has been used to catalyze the cyclization of 1,3-bis-silyl enol ethers with oxalyl chloride, affording the Z-configured butenolides. znaturforsch.com This methodology has been applied to the synthesis of γ-alkylidenetetronic acids, which are a subclass of γ-alkylidenebutenolides. znaturforsch.com The development of novel substituted 1,3-bis-silyl enol ethers has expanded the scope of this reaction to produce butenolides with various substituents at the β-position. znaturforsch.com

Table 2: Synthesis of γ-Alkylidenebutenolides

| 1,3-Bis-silyl enol ether | Catalyst | Product | Configuration | Ref |

| 4-ethoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene | Me₃SiOTf | β-ethoxy-γ-alkylidenebutenolide | Z | znaturforsch.com |

| 4-tert-butoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene | Me₃SiOTf | β-(tert-butoxy)-γ-alkylidenebutenolide | Z | znaturforsch.com |

Cyclocondensations with Fluoro-Substituted Ketenacetals

Formal [3+3] cyclocondensation reactions between 1,3-bis(silyloxy)-1,3-butadienes and fluoro-substituted ketenacetals, such as 1-chloro-1,1-difluoro-4,4-dimethoxybut-3-en-2-one, lead to the formation of various fluorinated cyclic compounds. researchgate.net The outcome of these reactions is highly dependent on the choice of Lewis acid and the substitution pattern of the diene. researchgate.net

When titanium tetrachloride (TiCl₄) is used as the Lewis acid, the reaction with 1-chloro-1,1-difluoro-4,4-dimethoxybut-3-en-2-one or 1,1-difluoro-4,4-dimethoxybut-3-en-2-one yields CF₂Cl- and CF₂H-substituted salicylates, respectively. researchgate.net In contrast, employing trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf) as the catalyst with the same building blocks can result in the formation of CF₂Cl- and CF₂H-substituted pyran-4-ones and CF₂Cl-substituted cyclohexenones. researchgate.net The substitution on the C4-position of the diene also plays a crucial role in directing the reaction pathway. For instance, in Me₃SiOTf-mediated cyclizations, C4-unsubstituted dienes tend to form pyran-4-ones, while C4-substituted dienes yield cyclohexenones. researchgate.net

Table 3: Lewis Acid-Dependent Cyclocondensation Products

| Fluoro-Ketenacetal | Lewis Acid | Diene Substitution | Product Type | Ref |

| 1-chloro-1,1-difluoro-4,4-dimethoxybut-3-en-2-one | TiCl₄ | Any | Salicylate | researchgate.net |

| 1-chloro-1,1-difluoro-4,4-dimethoxybut-3-en-2-one | Me₃SiOTf | C4-unsubstituted | Pyran-4-one | researchgate.net |

| 1-chloro-1,1-difluoro-4,4-dimethoxybut-3-en-2-one | Me₃SiOTf | C4-substituted | Cyclohexenone | researchgate.net |

| 1,1-difluoro-4,4-dimethoxybut-3-en-2-one | TiCl₄ | Any | Salicylate | researchgate.net |

| 1,1-difluoro-4,4-dimethoxybut-3-en-2-one | Me₃SiOTf | Any | Pyran-4-one | researchgate.net |

Reactions with Alpha-Substituted Carbonyl Compounds

The condensation of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with α-chloroacetic dimethyl acetal (B89532) results in the chemo- and regioselective formation of 6-chloro-5-methoxy-3-oxo esters. researchgate.net These products serve as valuable intermediates that can be further transformed, through regio- and stereoselective reactions, into 2-alkylidene-4-methoxytetrahydrofurans. researchgate.net

When 1,3-bis(trimethylsilyloxy)-1,3-butadienes are treated with α-chlorocarboxylic acid chlorides, a chemo- and regioselective reaction occurs to form 6-chloro-3,5-dioxo esters. researchgate.net These intermediates can be subsequently converted regioselectively into functionalized 3(2H)-furanones. researchgate.net This reaction represents one of the first examples of a cyclization of a 1,3-bis(trimethylsilyloxy)-1,3-diene with a carboxylic acid dichloride or a related dielectrophile, typically catalyzed by TMSOTf. researchgate.net

Annulation with Chromones and Alpha-Allenylesters

The reactivity of 1,3-bis(trimethylsilyloxy)-1,3-butadienes extends to annulation reactions with various partners. The reaction with α-allenylesters leads to the regioselective formation of functionalized homophthalates, which are useful building blocks in the synthesis of natural products. researchgate.net

Furthermore, in sequential reactions, 1,3-bis-silyl enol ethers can be condensed with electrophiles such as 3-cyanobenzopyrylium triflates. This initial condensation is followed by a domino sequence of 'retro-Michael–lactonization–aldol' reactions, ultimately providing an efficient route to benzopyrano[2,3-b]pyridines. researchgate.net

Transition Metal-Catalyzed Transformations

The strategic placement of two trimethylsiloxy groups on the butadiene backbone profoundly influences its electronic properties and reactivity in the presence of transition metal catalysts. These functionalities render the diene electron-rich and capable of participating in a range of catalytic cycles.

Enantioselective Hydroacylation of Silyloxy Dienes

Enantioselective hydroacylation represents a powerful atom-economical method for the synthesis of chiral ketones. While specific studies on the enantioselective hydroacylation of this compound are not extensively documented in the reviewed literature, the reactivity of analogous silyloxy dienes provides significant insights into its potential transformations. For instance, the cobalt(I)-catalyzed enantioselective 1,2-hydroacylation of 2-trimethylsiloxy-1,3-diene has been shown to produce chiral siloxy-protected aldol products with high enantiomeric ratios. capes.gov.br This reaction underscores the utility of silyloxy dienes in accessing valuable chiral building blocks.

Rhodium catalysts are also pivotal in enantioselective hydroacylation reactions. uni.luresearchgate.net Research on various dienes and aldehydes has demonstrated that rhodium(I) complexes, often in the presence of chiral phosphine (B1218219) ligands, can effectively catalyze the intramolecular and intermolecular addition of an aldehyde C-H bond across a double bond with excellent enantiocontrol. Given this precedent, it is plausible that this compound would undergo similar rhodium-catalyzed enantioselective hydroacylation with suitable aldehydes, leading to the formation of functionalized chiral ketones. The specific ligand and reaction conditions would be crucial in controlling the regioselectivity and enantioselectivity of such a transformation.

Table 1: Examples of Enantioselective Hydroacylation of Dienes

| Diene | Aldehyde | Catalyst System | Product Type | Enantiomeric Ratio (er) | Yield (%) | Reference |

| 2-trimethylsiloxy-1,3-diene | Various | Cobalt(I) with chiral ligand | Chiral siloxy-protected aldol | up to >99:1 | up to 92 | capes.gov.br |

| 1,3-disubstituted allenes | β-S-aldehydes | Rhodium(I) with Me-DuPhos | Nonconjugated enone | High | Good | uni.lu |

| 2-(cyclohex-1-en-1-yl)benzaldehydes | - (intramolecular) | Rhodium catalyst | Polycyclic ketone | up to 99% ee | 68-91 | researchgate.net |

This table presents data for analogous dienes to illustrate the potential of enantioselective hydroacylation.

Palladium-Catalyzed Cross-Coupling Reactions of Adducts (if applicable)

While direct palladium-catalyzed cross-coupling reactions of adducts derived from this compound are not explicitly detailed in the available literature, the general reactivity of silyl enol ethers in such transformations suggests a high potential for applicability. Silyl enol ethers, which are key structural motifs within the adducts of this compound (for example, in Diels-Alder adducts), are well-established partners in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling.

Research on 2-triethylsiloxy-substituted 1,3-butadiene (B125203) has demonstrated that its Diels-Alder adducts can successfully undergo TBAF-assisted, palladium-catalyzed Hiyama cross-coupling reactions. nih.gov This indicates that the silyl enol ether functionality within a cyclic scaffold derived from a silyloxy diene is amenable to cross-coupling. It is therefore reasonable to extrapolate that adducts formed from this compound could similarly be functionalized. The presence of two silyloxy groups could potentially allow for sequential or double cross-coupling events, offering a pathway to highly substituted cyclic structures.

The success of such a reaction would likely depend on the choice of palladium catalyst, ligand, and activator. Modern palladium precatalyst systems have shown broad applicability in the cross-coupling of challenging substrates. rsc.org

Table 2: Palladium-Catalyzed Cross-Coupling of Silyl Enol Ether Derivatives

| Silyl Enol Ether Derivative | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

| Diels-Alder adduct of 2-triethylsiloxy-1,3-butadiene | Aryl halide | Pd catalyst with TBAF | Arylated cyclohexene derivative | Not specified | nih.gov |

| Various trimethylsilyl enol ethers | Aryl bromides/chlorides | Pd catalyst with fluoride (B91410) additives | α-Aryl ketones | 42-96 | mdpi.com |

| N-(Boc)-2-indolyldimethylsilanol | Aromatic iodides | Pd₂(dba)₃·CHCl₃ with CuI and NaOt-Bu | 2-Arylindoles | 70-84 | nih.gov |

This table showcases the utility of palladium-catalyzed cross-coupling for silyl enol ethers and related silanols, suggesting potential applications for adducts of this compound.

Polymerization Reactions utilizing Silyloxy Diene Derivatives

The polymerization of diene monomers is a cornerstone of synthetic rubber production and advanced materials science. mdpi.com Silyloxy-substituted dienes, in principle, can undergo polymerization through various mechanisms, including anionic and group transfer polymerization, to yield polymers with unique properties. The trimethylsiloxy groups can be retained in the final polymer, imparting specific characteristics, or can be hydrolyzed post-polymerization to generate functionalized polymers (e.g., with hydroxyl or ketone groups).

While specific studies on the polymerization of this compound are not prominent in the surveyed literature, the general principles of diene polymerization are applicable. Anionic polymerization, often initiated by organolithium compounds, is a powerful technique for producing polymers with well-defined molecular weights and narrow distributions. consensus.appnih.gov The presence of polar silyloxy groups might influence the stereochemistry of the polymerization (1,2- vs. 1,4-addition).

Group transfer polymerization (GTP) is another relevant method, particularly for acrylic monomers, and relies on a silyl ketene (B1206846) acetal as the initiating species. acs.org The structural similarity of this compound to silyl ketene acetals suggests that it could potentially be explored in GTP processes, either as a monomer or as a component in the initiating system. The resulting polymers would possess reactive silyl enol ether functionalities along the backbone, offering a platform for further chemical modification.

Table 3: Polymerization Methods for Dienes and Related Monomers

| Monomer(s) | Polymerization Method | Catalyst/Initiator | Key Feature | Reference |

| Styrene and 1,3-Butadiene | Anionic Polymerization | sec-BuLi with phosphazene bases | Controlled polymerization with high 1,2-microstructure for polybutadiene | merckmillipore.com |

| Isoprene and β-myrcene | Anionic Polymerization | sec-BuLi | Production of polydienes with tunable microstructures | acs.org |

| 3-(Trimethoxysilyl)propyl methacrylate | Group Transfer Polymerization | Silyl ketene acetal | Synthesis of block copolymers for hybrid materials | rsc.org |

| 1,3-Butadiene | Coordination Polymerization | Neodymium or Chromium complexes | High cis-1,4 or trans-1,4 specificity | jsynthchem.com |

This table provides an overview of polymerization techniques applicable to dienes and functionalized monomers, indicating potential routes for the polymerization of this compound derivatives.

Mechanistic Investigations and Advanced Spectroscopic Characterization

Elucidation of Reaction Mechanisms

The elucidation of how 2,3-bis(trimethylsiloxy)-1,3-butadiene reacts requires a deep dive into the sequence of bond-forming and bond-breaking events, the influence of catalysts, and the factors that govern the precise three-dimensional arrangement of the final product.

While specific literature detailing the in situ monitoring of this compound is not extensively available, the application of such techniques is a cornerstone for mechanistic analysis in related chemical systems. In situ (in the reaction mixture) spectroscopic methods like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable for observing reactions in real-time. researchgate.net These non-invasive techniques allow for the tracking of reactant consumption, intermediate formation and decay, and product generation without altering the reaction conditions. researchgate.netresearchgate.net

For a reaction involving this compound, ATR-FTIR spectroscopy could be employed to monitor the disappearance of the characteristic C=C stretching vibrations of the conjugated diene system and the Si-O-C absorbances. Simultaneously, the appearance of new vibrational bands, such as the C=O stretch of a carbonyl group in the cycloadduct, can be tracked to profile the reaction kinetics. This approach provides a continuous stream of data, offering a much more detailed picture than traditional endpoint analysis.

UV-Vis spectroscopy is particularly well-suited for studying reactions that involve changes in electronic conjugation. nih.gov The extended π-system of this compound gives it a distinct UV absorption profile. During a cycloaddition reaction, this conjugation is broken, leading to a predictable change in the UV-Vis spectrum. By monitoring the decay of the diene's absorbance signal, one can determine reaction rates and gain insight into transient species that may have their own unique electronic transitions. nih.gov

Lewis acids play a pivotal role in promoting cyclocondensation reactions involving silyloxydienes like this compound. These catalysts function by coordinating to the electrophilic partner, typically an aldehyde or ketone, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. The choice of Lewis acid and the specific activation conditions (e.g., temperature, solvent) can profoundly influence not only the reaction rate but also the mechanistic pathway and the resulting stereochemistry. chempedia.infonih.gov

Mechanistic studies on the closely related Danishefsky's diene have shown that the nature of the Lewis acid can dictate whether the reaction proceeds through a concerted or a stepwise mechanism. chempedia.info For instance, catalysts like Zinc Chloride (ZnCl₂) tend to promote a concerted [4+2] cycloaddition, leading to products with a specific stereochemistry (often exo). chempedia.info In contrast, stronger Lewis acids like Boron Trifluoride (BF₃) can favor a stepwise pathway involving a mukaiyama-aldol-type intermediate. This change in mechanism can invert the stereochemical outcome, yielding the cis product instead. chempedia.info This highlights the fine control that can be exerted over the reaction by tuning the activation conditions.

The complexity of these catalytic systems is further underscored by the potential for the Lewis acid to exist in various forms in solution, such as complex ion pairs (e.g., TMS[FeCl₄]), which can alter its reactivity and efficiency. nih.gov

Table 1: Influence of Lewis Acid on Cycloaddition Reactions of Silyloxydienes This table is illustrative, based on findings from related silyloxydienes.

| Lewis Acid Catalyst | Typical Mechanistic Preference | Predominant Stereochemical Outcome | Reference |

|---|---|---|---|

| Zinc Chloride (ZnCl₂) | Concerted | exo addition | chempedia.info |

| Boron Trifluoride (BF₃) | Stepwise (via aldol (B89426) intermediate) | cis product | chempedia.info |

| Lanthanide Triflates | Concerted | exo addition | chempedia.info |

| Dialkylaluminum Chloride (R₂AlCl) | Concerted | endo or exo (substrate dependent) | nih.gov |

In cycloaddition reactions, regioselectivity refers to the orientation of the addition, while stereoselectivity refers to the 3D arrangement of the atoms in the product. For a symmetrical diene like this compound reacting with an unsymmetrical dienophile, two primary regioisomers are possible, often nicknamed "ortho" and "para" products. masterorganicchemistry.com The "meta" product is generally disfavored. masterorganicchemistry.com The observed outcome is dictated by the electronic properties of the reactants, with the reaction favoring the alignment that best matches the most nucleophilic center of the diene with the most electrophilic center of the dienophile. mdpi.com

Stereoselectivity in Diels-Alder reactions is famously governed by the endo rule, which predicts that substituents on the dienophile will point towards the newly forming double bond in the product. However, reactions involving silyloxydienes often defy this rule, showing a preference for the exo product. chempedia.infonih.gov Mechanistic studies suggest this abnormal selectivity can arise from several factors:

Stepwise Mechanisms : As seen with strong Lewis acids, a stepwise pathway allows for bond rotation in the intermediate, which can lead to the thermodynamically more stable trans or exo adduct. chempedia.info

Steric and Electrostatic Repulsion : In a concerted transition state, electrostatic repulsion between the oxygen of the silyloxy group and a substituent on the dienophile (like a nitro group) can destabilize the endo pathway, making the exo pathway more favorable. chempedia.info

Transition State Distortion : Computational models have introduced a "twist-asynchronous" model, where steric clashes in the endo transition state cause significant geometric distortion, raising its energy and thus favoring the exo pathway. nih.gov

Ultimately, the stereochemical and regiochemical course of the reaction is a direct consequence of the specific mechanistic pathway it follows, which is itself a function of the substrates, catalyst, and conditions. nih.govrsc.org

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry provides a powerful lens for viewing reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimentation alone. nih.gov

Density Functional Theory (DFT) has become the predominant computational tool for studying the mechanisms of cycloaddition reactions due to its balance of accuracy and efficiency. nih.govescholarship.org By applying DFT methods, researchers can map out the entire potential energy surface of a reaction. This involves calculating the geometries and energies of reactants, intermediates, products, and, most critically, the transition states that connect them. nih.gov

The calculated activation energy (the energy difference between the reactants and the transition state) allows for a direct comparison of competing reaction pathways. For example, by calculating the activation energies for the endo and exo transition states in a Diels-Alder reaction of this compound, one can predict which stereoisomer will be formed preferentially. longdom.org

These studies have been instrumental in explaining the unusual exo-selectivity of silyloxydienes. nih.gov Furthermore, DFT calculations can reveal the degree of asynchronicity in a transition state—that is, whether the two new sigma bonds are forming at the same rate. This asynchronicity provides clues about the electronic nature of the reaction. nih.gov A key technique used in these analyses is the distortion/interaction model (also known as the activation strain model), which deconstructs the activation energy into two components: the energy required to distort the reactants into their transition state geometries and the stabilizing interaction energy between the distorted molecules. escholarship.org This approach has revealed that the reactivity in many cycloadditions is controlled by the distortion energy term. escholarship.org

Table 2: Representative Data from DFT Analysis of a Diels-Alder Reaction This table presents hypothetical but realistic data to illustrate the output of DFT studies.

| Pathway | Transition State | Relative Activation Energy (kcal/mol) | Key Distances in TS (Å) | Conclusion |

|---|---|---|---|---|

| Regioisomer 1 | TS-ortho | 15.2 | C1-Cα: 2.18, C4-Cβ: 2.45 | Kinetically favored pathway |

| Regioisomer 2 | TS-meta | 18.5 | C1-Cβ: 2.20, C4-Cα: 2.81 | Kinetically disfavored |

| Stereoisomer 1 | TS-exo | 15.2 | C1-Cα: 2.18, C4-Cβ: 2.45 | Lower energy barrier, major product |

| Stereoisomer 2 | TS-endo | 17.4 | C1-Cα: 2.15, C4-Cβ: 2.35 | Higher energy barrier, minor product |

Beyond rationalizing observed results, computational chemistry aims to build models that can predict reactivity and selectivity for new systems. nih.gov One approach involves using DFT-based reactivity indices, which are derived from the conceptual framework of DFT. Indices such as global electrophilicity and nucleophilicity, along with local indices like the Parr functions, can predict the regiochemical outcome of a polar Diels-Alder reaction by identifying the most electrophilic and nucleophilic sites on the reacting molecules. mdpi.com This method can often predict the major regioisomer without the computational expense of locating transition states. mdpi.com

Correlation analyses can also be used to build predictive models. For instance, by calculating reactivity trends across a series of substituted dienes or dienophiles and correlating them with substituent parameters (like Hammett constants), it is possible to develop quantitative models that forecast how electronic effects will influence the reaction course. mdpi.com While powerful, the accuracy of these predictive models depends heavily on the chosen computational method (i.e., the DFT functional) and the availability of reliable experimental data for validation. nih.gov

Advanced Spectroscopic Analysis of Silyloxy Diene Structures and Derivatives

The structural elucidation of silyloxy dienes, such as this compound and its derivatives, relies heavily on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ²⁹Si nuclei, provides detailed information about the molecular framework, while Infrared (IR) spectroscopy and Mass Spectrometry (MS) are crucial for identifying functional groups and confirming molecular weight, respectively. These methods are indispensable for characterizing both the stable diene structures and the transient intermediates involved in their reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)

NMR spectroscopy is a cornerstone for the characterization of silyloxy dienes. The chemical shifts and coupling constants of ¹H and ¹³C nuclei offer a complete picture of the carbon skeleton and the placement of the trimethylsiloxy groups. Furthermore, ²⁹Si NMR can directly probe the silicon environment.

While specific experimental NMR data for this compound is not extensively documented in publicly available literature, the analysis of closely related and more complex bis(silyloxy)diene derivatives provides a strong basis for understanding its spectral features. For instance, the characterization of a bicyclic bis(trimethylsilyloxy)diene, a derivative of 5,6,9,10–tetrahydro-7,8-benzocyclooctene-dione, offers valuable insights. nih.gov

¹H NMR Spectroscopy:

In the ¹H NMR spectrum of a silyloxy diene, the protons of the trimethylsilyl (B98337) (TMS) groups typically appear as a sharp singlet in the upfield region, usually around 0.1-0.2 ppm. This is due to the shielding effect of the silicon atom. The vinyl protons of the butadiene core will resonate in the downfield region, typically between 4.0 and 6.0 ppm. The exact chemical shifts and their coupling patterns are highly dependent on the substitution and stereochemistry of the diene.

For a derivative where the bis(silyloxy)diene is part of a larger fused ring system, the ¹H NMR spectrum can be more complex. In one studied example, the 18 protons of the two trimethylsiloxy groups give a characteristic singlet at δ = 0.12 ppm. nih.gov The allylic protons on the adjacent methylene (B1212753) groups appear as a doublet at δ = 3.3 ppm, and the vinyl protons are observed as a triplet at δ = 5.00 ppm. nih.gov

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides further confirmation of the structure. The carbons of the trimethylsilyl groups are highly shielded and appear at a chemical shift of approximately 0-2 ppm. The olefinic carbons of the diene system are found significantly downfield. The carbons bearing the trimethylsiloxy groups (C-O) are typically observed in the range of 140-150 ppm, while the terminal methylene carbons (=CH₂) would be expected around 90-100 ppm.

In the case of the previously mentioned bicyclic derivative, the trimethylsilyl carbons resonate at δ = 0.8 ppm. nih.gov The carbons of the diene system are found at δ = 106.24 ppm and δ = 117.95 ppm, confirming the presence of the silyloxy-substituted double bonds. nih.gov

²⁹Si NMR Spectroscopy:

²⁹Si NMR spectroscopy, although less common, is a powerful tool for studying silicon-containing compounds. For silyl (B83357) enol ethers, the ²⁹Si chemical shift is sensitive to the electronic environment around the silicon atom. The resonance for the trimethylsilyl group in a silyloxy diene is expected to appear in a characteristic region for Si-O bonds, which can be influenced by the conjugation of the diene system.

Interactive Data Table: NMR Data for a Bis(trimethylsilyloxy)diene Derivative nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 0.12 | s | 18H, 2 x -OSi(CH₃)₃ |

| 3.3 | d | 4H, allylic CH₂ | |

| 5.00 | t | 2H, vinyl CH | |

| ¹³C | 0.8 | 6 x CH₃ (TMS) | |

| 33.9 | 2 x allylic CH₂ | ||

| 106.24 | 2 x =CH | ||

| 117.95 | 2 x =C-O |

Note: Data is for a derivative of this compound and serves as a representative example.

Infrared (IR) and Mass Spectrometry (MS) Techniques

Infrared (IR) Spectroscopy:

IR spectroscopy is particularly useful for identifying the key functional groups within the this compound molecule. The spectrum is expected to be dominated by several characteristic absorption bands. A strong band in the region of 1630-1650 cm⁻¹ would be indicative of the C=C stretching vibrations of the conjugated diene system. The C-O single bond stretching of the enol ether moiety typically appears as a strong absorption in the range of 1250-1260 cm⁻¹. Additionally, the Si-C bonds of the trimethylsilyl groups give rise to characteristic bands around 840-850 cm⁻¹ and 750-760 cm⁻¹. nih.gov The absence of a strong C=O stretching band (typically around 1700 cm⁻¹) is a key indicator that the parent diketone has been successfully converted to the silyl enol ether.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (230.11583 Da). wiley-vch.de High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Predicted collision cross-section data for various adducts of this compound have been calculated. uni.lu For example, the protonated molecule [M+H]⁺ is predicted to have an m/z of 231.12311, and the sodium adduct [M+Na]⁺ is predicted at an m/z of 253.10505. uni.lu The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of methyl groups and the trimethylsiloxy moiety, with a prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 231.12311 |

| [M+Na]⁺ | 253.10505 |

| [M-H]⁻ | 229.10855 |

| [M+NH₄]⁺ | 248.14965 |

| [M+K]⁺ | 269.07899 |

| [M]⁺ | 230.11528 |

Applications of 2,3 Bis Trimethylsiloxy 1,3 Butadiene in Complex Molecule and Natural Product Synthesis

Strategies for the Total Synthesis of Natural Products

The construction of natural products often requires the precise and stereocontrolled formation of multiple carbon-carbon bonds and cyclic systems. 2,3-Bis(trimethylsiloxy)-1,3-butadiene is particularly well-suited for these challenges, primarily through its utility in the Diels-Alder reaction.

The Diels-Alder reaction is a cornerstone of synthetic chemistry, enabling the concerted [4+2] cycloaddition of a conjugated diene with a dienophile to create a six-membered ring. wikipedia.orgnih.gov This reaction is powerful because it can form two new carbon-carbon bonds and up to four new stereocenters in a single, highly reliable step. wikipedia.org The stereochemistry of the reactants is maintained in the product, making it a stereospecific process. orgsyn.org

This compound, an electron-rich diene, reacts with high reactivity and selectivity with electron-deficient dienophiles. wikipedia.org The substitution pattern on the diene, particularly the trimethylsiloxy groups, directs the regiochemical outcome of the cycloaddition, providing excellent control over the final product's structure. wikipedia.org This level of control is essential in the multi-step synthesis of complex natural products where specific isomers are required. nih.gov The initial cycloadduct contains silyl (B83357) enol ether moieties, which are versatile functional group precursors, readily convertible to ketones or hydroxyl groups for subsequent transformations. orgsyn.org

Annelation, the process of building a new ring onto an existing molecular framework, is a common strategy in the synthesis of polycyclic natural products. The Diels-Alder reaction is a premier method for annelation. wikipedia.org When this compound is reacted with a cyclic dienophile, it results in the formation of a new, fused six-membered ring, generating a bicyclic or polycyclic system in one step.

A notable application of related dienes is in tandem Diels-Alder reactions, where a single diene can undergo sequential cycloadditions to rapidly construct complex polycyclic structures. wikipedia.org The initial cyclohexene (B86901) adduct formed from the reaction of this compound can be further elaborated. For instance, hydrolysis of the silyl enol ethers yields a ketone, which can then participate in intramolecular reactions to form additional rings. This strategy is fundamental to building complex cores of natural products, such as the bis(cyclohexenone) core of (−)-lomaiviticin A, which relies on the formation of cyclohexenone rings as key structural components. nih.gov

Synthesis of Biologically Active Compounds and Pharmaceutically Relevant Scaffolds

The ability to efficiently construct specific molecular scaffolds is critical for medicinal chemistry and drug discovery. This compound provides access to several important structural motifs found in biologically active molecules.

Substituted cyclohexane (B81311) rings are ubiquitous scaffolds in pharmaceuticals and natural products. The Diels-Alder reaction using this compound offers a direct and stereocontrolled route to these structures. The reaction with a substituted alkene (dienophile) produces a highly functionalized cyclohexene derivative. wikipedia.org The two trimethylsiloxy groups in the product serve as masked ketone or hydroxyl functionalities. The double bond within the newly formed cyclohexene ring can be readily reduced, typically through catalytic hydrogenation, to yield the corresponding saturated cyclohexane ring. This two-step sequence—cycloaddition followed by reduction—provides a powerful and efficient method for accessing complex substituted cyclohexanes with well-defined stereochemistry.

| Step | Reaction | Intermediate/Product |

| 1 | Diels-Alder Cycloaddition | Substituted 1,2-bis(trimethylsiloxy)cyclohexene |

| 2 | Hydrolysis | Substituted cyclohexane-1,2-dione |

| 3 | Reduction | Substituted cyclohexane-1,2-diol |

Table 1: General sequence for the synthesis of substituted cyclohexanes.

Prostaglandins are a class of biologically active lipids characterized by a central five-membered ring (cyclopentane) core. youtube.com While there are no prominent reports detailing the direct use of this compound for prostaglandin (B15479496) synthesis, the Diels-Alder reaction is a well-established strategy in many total syntheses of these molecules. wikipedia.orgyoutube.com

In a common approach, a substituted diene reacts with a suitable dienophile to form a functionalized cyclohexene ring, which serves as a key precursor. youtube.comlibretexts.org This six-membered ring is then subjected to a ring-contraction sequence. A typical method involves Baeyer-Villiger oxidation of a ketone derived from the Diels-Alder adduct, which inserts an oxygen atom to form a lactone (a cyclic ester). libretexts.orgnih.gov Subsequent chemical manipulations can transform this lactone intermediate into the desired cyclopentenone or cyclopentane (B165970) skeleton of the target prostaglandin. nih.gov This strategy leverages the stereocontrol of the Diels-Alder reaction to establish the crucial stereocenters on the six-membered ring, which are then carried over during the ring contraction to the five-membered prostaglandin core. wikipedia.orgyoutube.com

The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, found in numerous antimicrobial agents. A specific application of 1,3-bis(trimethylsilyloxy)-1,3-butadienes is in the synthesis of functionalized pyridines via the hetero-Diels-Alder reaction. scribd.comnih.govresearchgate.net This reaction involves a diene reacting with a dienophile containing a heteroatom, such as nitrogen. wikipedia.org

In a documented approach, 1,3-bis(trimethylsilyloxy)-1,3-butadienes react with arylsulfonylcyanides, where the nitrile group (C≡N) acts as the dienophile. nih.govresearchgate.net This [4+2] cycloaddition, followed by elimination of trimethylsilanol, directly affords 4-hydroxy-2-(arylsulfonyl)pyridines. nih.gov Several of the synthesized pyridine derivatives were evaluated for their biological activity and demonstrated notable antimicrobial effects, particularly against Gram-positive bacteria. nih.gov

| Compound | Substituent (Ar) | Test Organism | Activity |

| Pyridine Derivative 1 | Phenyl | Bacillus subtilis | Active |

| Pyridine Derivative 2 | 4-Methylphenyl | Bacillus subtilis | Active |

| Pyridine Derivative 3 | 4-Chlorophenyl | Staphylococcus aureus | Active |

Table 2: Examples of antimicrobial activity of 4-hydroxy-2-(arylsulfonyl)pyridines synthesized via hetero-Diels-Alder reaction. Data compiled from findings reported in scientific literature. nih.gov

This synthetic route highlights the utility of this compound and related silyl dienes in constructing complex heterocyclic systems with direct applications in pharmaceutical research. nih.govresearchgate.net

Generation of Diverse Functionalized Cyclic and Heterocyclic Systems

This compound serves as a potent C4-building block in the construction of a wide array of cyclic and heterocyclic frameworks. Its utility stems from its electron-rich nature, which facilitates reactions with a range of dienophiles and other reaction partners.

Polycyclic Structures via Tandem Cycloaddition Reactions

The arrangement of two diene units within a single molecule allows for the orchestration of tandem cycloaddition reactions, providing a rapid and efficient entry into complex polycyclic systems. 2,3-Bis[(trimethylsilyl)methyl]-1,3-butadiene, a related conjunctive reagent, has been specifically designed for such tandem Diels-Alder reactions. acs.org This strategy, often referred to as a diene-transmissive Diels-Alder sequence, allows for the sequential formation of multiple rings in a single operation.

The general concept involves an initial Diels-Alder reaction of one of the diene moieties, which then sets the stage for a subsequent intramolecular cycloaddition of the remaining diene unit. This approach has been explored for the synthesis of intricate polycyclic frameworks that are challenging to access through traditional methods. While specific examples detailing the tandem reactions of this compound itself are not extensively documented in readily available literature, the principle has been demonstrated with analogous systems, highlighting the potential of this strategy for the rapid assembly of polycyclic natural product cores. clockss.org

Table 1: Examples of Tandem Cycloaddition Concepts

| Diene Type | Reaction Sequence | Resulting Structure | Reference |

| Conjunctive Bis-diene | Intermolecular Diels-Alder followed by Intramolecular Diels-Alder | Polycyclic System | acs.org |

| Dendralenes | Diene-Transmissive Diels-Alder (DTDA) | Polycyclic Adducts |

Heterocyclic Compounds (e.g., Tetrahydrofurans, Butenolides, Furanones, Pyranones, Azaxanthones)

The reactivity of this compound extends beyond carbocyclic systems to the synthesis of a diverse range of oxygen and nitrogen-containing heterocycles. These reactions often proceed with high regio- and stereoselectivity, affording valuable intermediates for further synthetic transformations.

Tetrahydrofurans: Functionalized 2-alkylidenetetrahydrofurans can be synthesized through the Lewis acid-mediated cyclization of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with epoxides. This reaction proceeds with good regio- and E-diastereoselectivity. nih.gov

Butenolides and Furanones: The reaction of 1,3-bis(trimethylsiloxy)buta-1,3-dienes with α-chlorocarboxylic acid chlorides leads to the formation of 6-chloro-3,5-dioxoesters. These intermediates can then be regioselectively converted into functionalized 3(2H)-furanones.

Pyranones: While direct synthesis of pyranones from this compound is not extensively detailed, related silyloxydienes are known to participate in hetero-Diels-Alder reactions to form dihydropyranones. nih.gov Furthermore, highly functionalized 2-pyranones have been synthesized from silyl ketenes, showcasing the utility of silicon-containing reagents in constructing this heterocyclic core. nih.govnih.govresearchgate.net

Azaxanthones and Other Nitrogen Heterocycles: The synthesis of nitrogen-containing heterocycles can be achieved through hetero-Diels-Alder reactions where an imine acts as the dienophile. researchgate.net Although specific examples employing this compound for the synthesis of azaxanthones are not prominent in the literature, the general methodology of using silyloxydienes in aza-Diels-Alder reactions points towards a potential route to these and other nitrogen-based heterocyclic systems. rsc.org The synthesis of xanthones and their nitrogen-containing analogs, azaxanthones, is an active area of research due to their significant biological activities. nih.govnih.gov

Table 2: Synthesis of Heterocycles using Silyloxydienes

| Heterocycle | Reactants | Key Reaction Type | Product Type | Reference |

| Tetrahydrofuran (B95107) | 1,3-Bis(trimethylsilyloxy)-1,3-butadiene, Epoxide | Lewis Acid-mediated Cyclization | 2-Alkylidenetetrahydrofuran | nih.gov |

| Furanone | 1,3-Bis(trimethylsiloxy)buta-1,3-diene, α-Chlorocarboxylic acid chloride | Cyclization | Functionalized 3(2H)-furanone | |

| Dihydropyranone | 1-Alkoxy-1-amino-1,3-butadiene, Electron-deficient dienophile | Hetero-Diels-Alder | 6-Substituted 5,6-dihydropyran-2-one | nih.gov |

| Pyridine | 3-Siloxy-1-aza-1,3-butadiene, Electron-deficient acetylene | Hetero-Diels-Alder | Functionalized Pyridine | researchgate.net |

Emerging Trends and Sustainable Methodologies in Silyloxy Diene Chemistry

Principles of Green Chemistry in the Context of Organosilicon Compounds

Green chemistry aims to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances. yale.edu In the synthesis and application of organosilicon compounds such as 2,3-bis(trimethylsiloxy)-1,3-butadiene, these principles are applied to reduce environmental impact and improve process safety. researchgate.net

A primary goal of green chemistry is to reduce or replace traditional organic solvents—many of which are toxic, flammable, and contribute to pollution—with safer alternatives or to eliminate them entirely. researchgate.netrsc.org

Solvent-Free Approaches: Mechanochemical methods, which use mechanical force (e.g., ball milling) to initiate reactions, represent a powerful strategy for solvent-free synthesis. mdpi.com While specific examples for this compound are not prevalent in literature, the general principle involves mixing reactants in a milling vessel. The high-energy collisions break and form chemical bonds, often leading to high yields in significantly shorter reaction times compared to conventional solvent-based methods. This approach eliminates the need for solvent heating, purification, and disposal, thereby reducing energy consumption and waste. mdpi.com

Alternative Green Solvents: When a solvent is necessary, green alternatives are preferred over conventional options like benzene (B151609) or tetrahydrofuran (B95107) (THF). orgsyn.orgsigmaaldrich.com Green solvents are typically derived from renewable resources, have low toxicity, and are biodegradable. researchgate.net For reactions involving silyloxy dienes, several greener alternatives to traditional ether or chlorinated solvents are available.

| Green Solvent | Abbreviation | Rationale for Use | Potential Application |

|---|---|---|---|

| 2-Methyltetrahydrofuran | 2-MeTHF | Derived from renewable sources like corncobs; offers economic and environmental advantages over THF. sigmaaldrich.com | Alternative to THF in Diels-Alder or other cycloaddition reactions. |